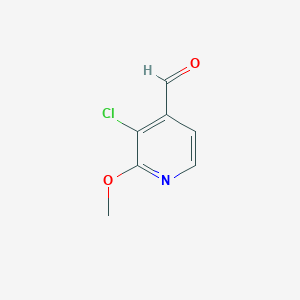

3-Chloro-2-methoxyisonicotinaldehyde

Description

3-Chloro-2-methoxyisonicotinaldehyde: is a synthetic compound belonging to the isonicotinaldehyde family. It is characterized by the presence of a chloro group at the third position, a methoxy group at the second position, and an aldehyde group at the fourth position on the pyridine ring. The molecular formula of 3-Chloro-2-methoxyisonicotinaldehyde is C7H6ClNO2 , and its molecular weight is 171.58 g/mol .

Properties

IUPAC Name |

3-chloro-2-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJJQSJJLRSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660572 | |

| Record name | 3-Chloro-2-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885167-89-5 | |

| Record name | 3-Chloro-2-methoxy-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885167-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxyisonicotinaldehyde typically involves a reaction with manganese (IV) oxide in dichloromethane at 20°C. The product from the previous step is added to a solution of manganese (IV) oxide portionwise. The mixture is stirred at room temperature overnight.

Industrial Production Methods: While specific industrial production methods for 3-Chloro-2-methoxyisonicotinaldehyde are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products Formed:

Oxidation: 3-Chloro-2-methoxyisonicotinic acid.

Reduction: 3-Chloro-2-methoxyisonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 3-Chloro-2-methoxyisonicotinaldehyde exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Gram-positive bacteria. The compound's structure allows it to interact with bacterial cell walls, leading to cell lysis and death.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of 3-Chloro-2-methoxyisonicotinaldehyde

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 30 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 20 | Disruption of mitochondrial function |

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. It appears to modulate oxidative stress pathways, thereby protecting neuronal cells from damage.

Agricultural Applications

Herbicide Development

3-Chloro-2-methoxyisonicotinaldehyde serves as an intermediate in the synthesis of herbicides. Its structural features contribute to the development of effective weed management solutions, particularly in crops where selective herbicide action is crucial.

Pesticide Formulations

In addition to herbicides, the compound is utilized in formulating pesticides. Its efficacy against various pests makes it a valuable component in agricultural chemistry, helping to enhance crop yields and protect plants from disease.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of 3-Chloro-2-methoxyisonicotinaldehyde against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a natural preservative in food products.

Case Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, researchers evaluated the effects of 3-Chloro-2-methoxyisonicotinaldehyde on various cancer cell lines. The results revealed that the compound inhibited cell growth by over 70% in certain lines after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to enzymes and receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity, leading to various biochemical effects.

Comparison with Similar Compounds

- 2-Chloroisonicotinaldehyde

- 4-Chloro-2-methoxyisonicotinaldehyde

- 2-Methoxyisonicotinaldehyde

Comparison: 3-Chloro-2-methoxyisonicotinaldehyde is unique due to the specific positioning of the chloro and methoxy groups on the pyridine ring. This structural arrangement can influence its reactivity and binding properties compared to similar compounds. For example, the presence of the methoxy group at the second position can enhance its electron-donating properties, affecting its reactivity in substitution reactions.

Biological Activity

3-Chloro-2-methoxyisonicotinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

3-Chloro-2-methoxyisonicotinaldehyde features a pyridine ring substituted with a chlorine atom and a methoxy group, which contributes to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of 3-Chloro-2-methoxyisonicotinaldehyde is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific enzymes involved in critical biochemical pathways, such as:

- PTPN11 (Protein Tyrosine Phosphatase Non-Receptor Type 11) : Inhibiting this enzyme may have implications for cancers associated with mutations in PTPN11, such as juvenile myelomonocytic leukemia and neuroblastoma .

- Indoleamine 2,3-dioxygenase (IDO) : Compounds structurally related to 3-Chloro-2-methoxyisonicotinaldehyde have been studied for their potential to inhibit IDO, which is involved in immune regulation and cancer progression .

Anticancer Properties

Research has indicated that 3-Chloro-2-methoxyisonicotinaldehyde exhibits promising anticancer activity. For instance, it has been evaluated for its ability to sensitize cancer cells to apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand). In vitro studies demonstrated that derivatives of this compound could enhance TRAIL sensitivity in resistant cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to quantify this effect .

Case Study 1: Inhibition of PTPN11

A study conducted on the inhibition of the PTPN11 E76K mutant enzyme showcased the efficacy of 3-Chloro-2-methoxyisonicotinaldehyde. The compound was tested alongside other inhibitors, revealing significant inhibitory effects at micromolar concentrations. The study highlighted the potential of this compound in treating cancers associated with PTPN11 mutations .

Case Study 2: Anticancer Sensitization

In an experimental design aimed at overcoming TRAIL resistance in breast cancer cells, researchers synthesized several derivatives based on 3-Chloro-2-methoxyisonicotinaldehyde. These compounds were tested for their ability to enhance TRAIL-induced apoptosis. Results indicated that certain derivatives not only retained but improved upon the original compound's sensitizing effects .

Table 1: Biological Activity Summary of 3-Chloro-2-methoxyisonicotinaldehyde

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2-methoxyisonicotinaldehyde, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via Vilsmeier-Haack formylation of a substituted pyridine precursor or through nucleophilic substitution on pre-functionalized isonicotinaldehyde derivatives. Key parameters include reaction temperature (optimized between 60–80°C for chlorination steps ), stoichiometry of chlorinating agents (e.g., POCl₃ or SOCl₂), and solvent polarity (e.g., DMF for formylation). Contradictions in reported yields often arise from incomplete purification or side reactions; column chromatography (silica gel, hexane/EtOAc gradient) is recommended for isolating the aldehyde .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize 3-Chloro-2-methoxyisonicotinaldehyde?

- Methodology :

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Methoxy (-OCH₃) and aromatic protons show distinct splitting patterns (e.g., methoxy at δ 3.8–4.0 ppm; pyridine ring protons at δ 7.5–8.5 ppm) .

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are diagnostic. Discrepancies in peak assignments may require 2D NMR (HSQC, HMBC) to resolve .

Advanced Research Questions

Q. How do electronic effects of the chloro and methoxy substituents modulate reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The methoxy group (-OCH₃) acts as an electron-donating group, activating the pyridine ring toward electrophilic substitution but deactivating the aldehyde via resonance. Conversely, the chloro substituent (-Cl) exerts an electron-withdrawing effect, enhancing electrophilicity at the aldehyde carbon. Computational studies (DFT) can map charge distribution to predict regioselectivity. Experimental validation requires controlled coupling conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/water) with monitoring by LC-MS .

Q. What strategies resolve contradictions in reported catalytic efficiencies for 3-Chloro-2-methoxyisonicotinaldehyde in heterocycle synthesis?

- Methodology : Discrepancies often stem from substrate purity or catalyst loading variations. Systematic studies should:

- Compare yields under inert (N₂/Ar) vs. aerobic conditions.

- Use DoE (Design of Experiments) to optimize variables (temperature, solvent, catalyst).

- Validate results via HPLC-UV to quantify byproducts (e.g., aldol condensation adducts) .

Q. How can computational modeling predict the stability of 3-Chloro-2-methoxyisonicotinaldehyde under varying pH and temperature?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.